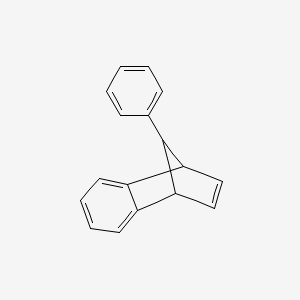
1,4-Methanonaphthalene, 1,4-dihydro-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene is an organic compound with the molecular formula C17H14 It is a derivative of naphthalene, where a phenyl group is attached to the ninth position of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be synthesized through several synthetic routes. One common method involves the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene often involves optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors to exert their effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its behavior and reactivity.
Comparaison Avec Des Composés Similaires
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-methanonaphthalene: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1,4-Dihydro-9-methyl-1,4-methanonaphthalene: The presence of a methyl group instead of a phenyl group alters its chemical behavior.
1,4-Dihydro-9-ethyl-1,4-methanonaphthalene: Similar to the methyl derivative but with an ethyl group, leading to further differences in reactivity and applications.
The uniqueness of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene lies in its phenyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C17H14 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
11-phenyltricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H14/c1-2-6-12(7-3-1)17-15-10-11-16(17)14-9-5-4-8-13(14)15/h1-11,15-17H |
Clé InChI |
ZGRKXSIDOZINMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C=CC2C4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
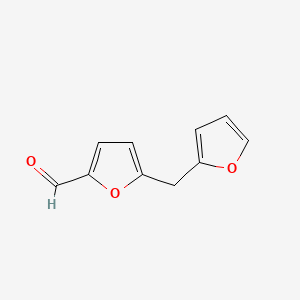
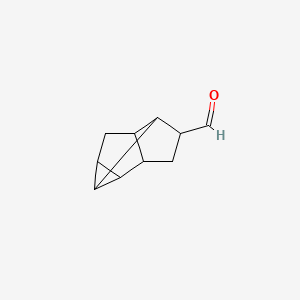
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
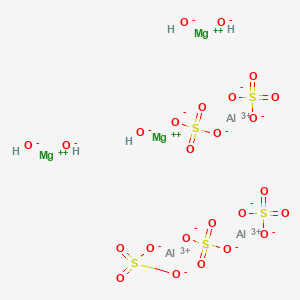

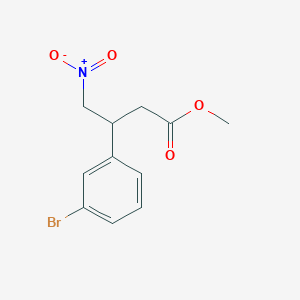
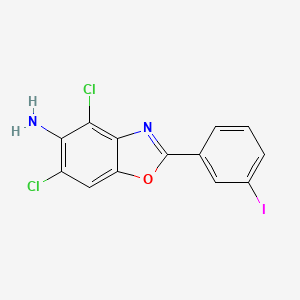

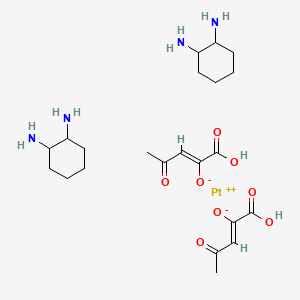
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
